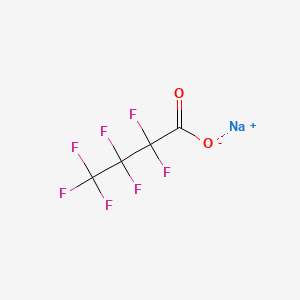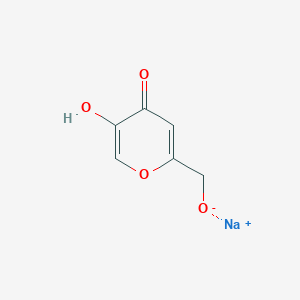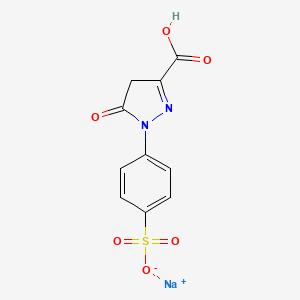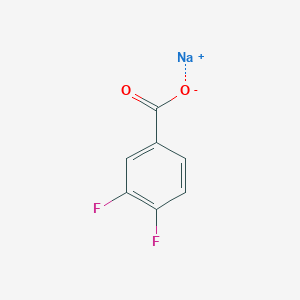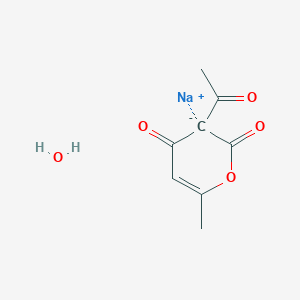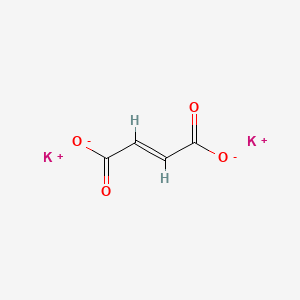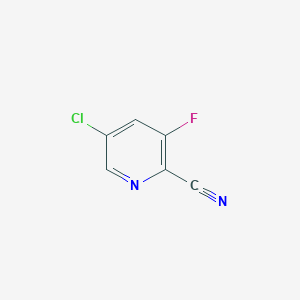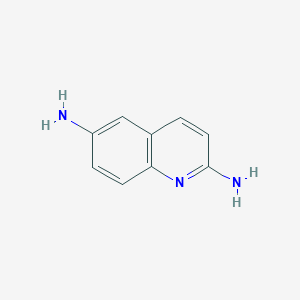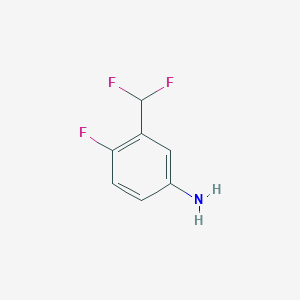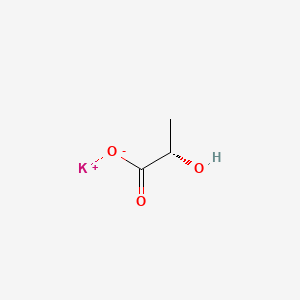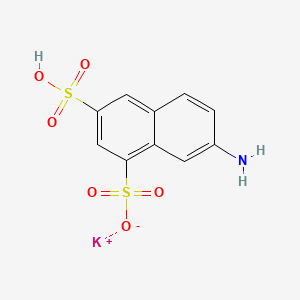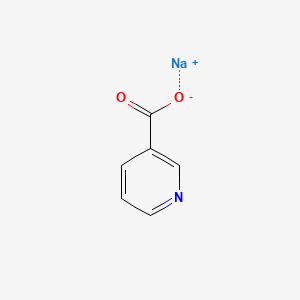
Sodium nicotinate
Overview
Description
- Sodium nicotinate, also known as nicotinic acid sodium salt, has the chemical formula C₆H₄NNaO₂ and a molecular weight of 145.0912 g/mol .
- It is an acid- and water-soluble nucleotide containing a pyridine base.
- Sodium nicotinate is used in various applications, including pharmaceuticals and nutritional supplements.
Synthesis Analysis
- The synthesis of sodium nicotinate involves the reaction of nicotinic acid (nicotinate) with sodium hydroxide (NaOH) to form the sodium salt.
- The detailed synthetic pathway and conditions would require further investigation.
Molecular Structure Analysis
- Sodium nicotinate has the following structure: .
- It consists of a pyridine ring with a carboxyl group and a sodium ion attached.
Chemical Reactions Analysis
- Sodium nicotinate can participate in various chemical reactions, including hydrolysis, acid-base reactions, and redox reactions.
- Specific reaction mechanisms would depend on the reaction conditions and other reactants involved.
Physical And Chemical Properties Analysis
- Sodium nicotinate is a white powder.
- It is soluble in water and insoluble in organic solvents .
- Specific physical properties (e.g., melting point, boiling point) would require additional investigation.
Scientific Research Applications
-
Biosynthesis of Nicotinamide Mononucleotide (NMN)
- Field : Biotechnology and Pharmaceutical Industry .
- Application : NMN is an essential precursor of nicotinamide adenine dinucleotide (NAD+), which is widely applied in the pharmaceutical and biotech industries . The biosynthesis of NMN is currently attracting much attention because it has non-toxic reaction conditions and low amounts of isomers .
- Method : This involves optimizing the activity of key enzymes, enhancing the supply of precursors and co-factors, inhibiting the synthesis of byproducts, and promoting product export .
- Results : NMN accumulation can be improved by these methods, effectively increasing NAD+ levels in various tissues and preventing related metabolic diseases .
-
Control of Skin Aging and Pigmentation
- Field : Dermatology and Cosmeceutical Industry .
- Application : Nicotinamide, a form of Vitamin B3, is used to control skin aging and pigmentation . It restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .
- Method : Topical treatment of nicotinamide, alone or in combination with other active ingredients, is used .
- Results : The treatment reduces the progression of skin aging and hyperpigmentation in clinical trials .
- Nicotine Replacement Therapy
- Field : Medicine and Pharmacology .
- Application : Sodium nicotinate is used in nicotine replacement therapy as a safer alternative to smoking . It helps to reduce withdrawal symptoms and cravings associated with quitting smoking .
- Method : Nicotine salts, including sodium nicotinate, are used in e-cigarettes and other nicotine replacement products . They are absorbed into the bloodstream faster than free-base nicotine, providing a similar experience to smoking .
- Results : While nicotine replacement therapy can help people quit smoking, it’s important to note that nicotine is still an addictive substance .
-
Biological Functions of Vitamin E Nicotinate
- Field : Biochemistry and Pharmacology .
- Application : Vitamin E nicotinate (tocopherol nicotinate, tocopheryl nicotinate; TN) is an ester of two vitamins, tocopherol (vitamin E) and niacin (vitamin B3), in which niacin is linked to the hydroxyl group of active vitamin E . This vitamin E ester can be chemically synthesized and is used for supplementation .
- Method : The study performed metabolomics to compare effects of TN on cultured cells to those of TA plus niacin added separately (TA + N) .
- Results : Metabolite profiles showed that TN and TA + N influenced the cells differentially. TN effectively upregulated various primary fatty acid amides including arachidonoylethanoamine (anandamide/virodhamine) and palmitamide. TN also activated mitogen-activated protein kinases .
-
Lipid-Modifying Agent
- Field : Medicine and Pharmacology .
- Application : In doses large enough to produce pharmacological effects, NA and extended-release nicotinic acid (ER-NA) are potent lipid-modifying agents with a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
- Method : The treatment involves the administration of NA and ER-NA .
- Results : The treatment has been shown to attenuate the risks associated with various lipid-related conditions .
Safety And Hazards
- Avoid breathing mist, gas, or vapors.
- Use personal protective equipment, including chemical impermeable gloves.
- Ensure adequate ventilation and remove all sources of ignition.
- Evacuate personnel to safe areas in case of spills or leaks.
Future Directions
- Research on sodium nicotinate should focus on its potential therapeutic applications, including cardiovascular health and metabolic disorders.
- Investigate its interactions with other compounds and its effects on specific biological pathways.
I hope this analysis provides a comprehensive overview of sodium nicotinate. If you need further details or have any specific questions, feel free to ask! 😊
properties
IUPAC Name |
sodium;pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.Na/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLRWGSAMLBHBV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-67-6 (Parent) | |
| Record name | Niacin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4044955 | |
| Record name | Sodium nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium nicotinate | |
CAS RN |
54-86-4 | |
| Record name | Niacin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIACIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX78B4Q2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



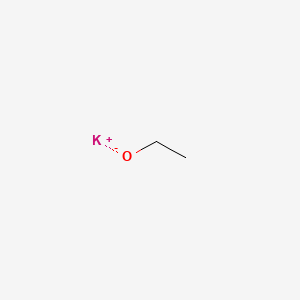
![O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide](/img/structure/B1592677.png)
![2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B1592681.png)
